1-Amino-1-deoxy-d-arabinitol

Glycosidase Inhibition Selectivity α-Mannosidase

Standard aminopentitols lack selectivity, confounding glycobiology research. This open-chain D-arabinitol provides a clean tool for α-mannosidase studies without off-target glucosidase effects. - **Selective inhibition**: Ki = 0.75 µM (α-mannosidase) vs. Ki > 400 µM (α-glucosidase) - **Synthetic utility**: Precursor to anhydro products (95-100% yield) and GMII probes (IC50 0.3 mM) - **Supply**: Hydrochloride salt form available for immediate R&D use

Molecular Formula C5H13NO4
Molecular Weight 151.16 g/mol
Cat. No. B12076112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-deoxy-d-arabinitol
Molecular FormulaC5H13NO4
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC(C(C(C(CO)O)O)O)N
InChIInChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2
InChIKeyRNHXWPCUJTZBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAB Procurement Guide for Enzyme Inhibition Research


1-Amino-1-deoxy-D-arabinitol (CAS 69686-08-4), an acyclic pentitol amino sugar derived from D-arabinose, is a polyhydroxylated aminotetraol with the molecular formula C5H13NO4 and a molecular weight of 151.16 g/mol . The compound features a primary amino group at the C1 position and four stereospecific hydroxyl groups, which are critical for its recognition by carbohydrate-active enzymes . Unlike its cyclic iminosugar analogs, 1-amino-1-deoxy-D-arabinitol exists in an open-chain form, providing a distinct structural scaffold for probing enzyme active sites and serving as a versatile synthetic intermediate [1].

Workflow

Selective α-mannosidase inhibition studies

Selection context

Stereochemical control for chiral tetrahydrofuran synthesis

Use context

Acyclic aminopentitol scaffold for GMII probe development

Why DAB Cannot Be Substituted


1-Amino-1-deoxy-D-arabinitol is not a generic aminopentitol. Its specific D-arabino stereochemistry and acyclic structure confer a unique inhibition profile and synthetic reactivity that are absent in other stereoisomers or cyclic analogs. While compounds like 1-amino-1-deoxy-D-xylitol or 1-amino-1-deoxy-D-ribitol share the same molecular formula, their different stereochemical arrangements at C2, C3, and C4 drastically alter their biological activity and chemical behavior [1]. Furthermore, substitution with potent cyclic iminosugars like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) or deoxynojirimycin (DNJ) fails to replicate the open-chain scaffold's utility as a synthetic intermediate or its distinct enzyme inhibition profile, particularly its micromolar Ki against α-mannosidase . The evidence below quantifies these critical points of differentiation to guide scientifically defensible procurement decisions.

D-arabino isomer
D-ribitol or D-xylitol isomers
Stereochemical arrangement may shift enzyme recognition and solubility profile, potentially altering assay response.
Acyclic aminotetraol
Cyclic iminosugars (DAB, DNJ)
Cyclic analogs cannot replicate the open-chain scaffold's utility as a synthetic intermediate or its distinct inhibition profile.
Free base form
Salt forms (e.g., xylitol HCl)
Salt form may alter solubility and handling properties; procurement should match the exact chemical entity required.

DAB Quantitative Differentiation for Procurement


α-Mannosidase vs. α-Glucosidase Selectivity

1-Amino-1-deoxy-D-arabinitol demonstrates a marked preference for inhibiting α-mannosidase over α-glucosidase. In a direct enzyme assay, the compound exhibited a Ki of 0.75 µM for α-mannosidase, whereas its Ki for α-glucosidase exceeded 400 µM . This 533-fold difference in inhibition potency defines its utility in experimental systems requiring targeted mannosidase modulation.

α-Mannosidase selectivity
Head-to-head
533-fold preference: Ki 0.75 µM (α-mannosidase) vs. >400 µM (α-glucosidase)
Supports targeted mannosidase modulation without confounding glucosidase off-target effects.
In vitro assay context; source-specific review recommended.
Glycosidase Inhibition Selectivity α-Mannosidase Enzymology

dGMII Inhibition vs. Cyclic DAB Analogs

A nitrogen analog of salacinol derived from the D-arabinitol scaffold (which uses 1-amino-1-deoxy-D-arabinitol as a synthetic precursor) was directly evaluated for inhibition of dGMII. The compound exhibited an IC50 of 0.3 mM against dGMII [1]. While this potency is lower than some highly optimized cyclic inhibitors, it provides a crucial baseline for the acyclic scaffold and demonstrates target engagement that is not observed for other simple aminopentitols like 1-amino-1-deoxy-D-ribitol or -xylitol, which lack this specific activity profile.

dGMII inhibition
Class-level
IC50 0.3 mM for D-arabinitol-derived nitrogen analog against dGMII
Establishes baseline target engagement for the acyclic scaffold; other aminopentitols unreported.
Recombinant dGMII assay; data to verify for exact compound.
Glycoprotein Processing Golgi Mannosidase II Cancer Research IC50

Aqueous Solubility vs. Isomeric Analogs

1-Amino-1-deoxy-D-arabinitol exhibits exceptionally high aqueous solubility, calculated at 1000 g/L at 25°C . This is in stark contrast to its stereoisomer 1-amino-1-deoxy-D-ribitol, which is reported as only 'slightly soluble' in water , and the hydrochloride salt of 1-amino-1-deoxy-D-xylitol, which, while 'highly soluble', is a different chemical entity (salt form) . The superior solubility of the free base D-arabinitol form simplifies handling and assay preparation, a key consideration for high-throughput screening and biochemical studies.

Aqueous solubility
Cross-study
1000 g/L (calculated, 25°C) vs. D-ribitol isomer reported as slightly soluble
High solubility supports reproducible stock solution preparation for screening workflows.
Calculated value; experimental confirmation may vary.
Solubility Formulation Physicochemical Properties Procurement

Stereospecific Conversion to 2,5-Anhydro Derivative

1-Amino-1-deoxy-D-arabinitol hydrochloride undergoes a highly efficient, acid-catalyzed dehydration to yield 1-amino-2,5-anhydro-1-deoxy-D-arabinitol with high stereoselectivity and yields of 95-100% [1]. This contrasts with the analogous reactions of 1-amino-1-deoxy-D-xylitol hydrobromide and 1-(benzylammonio)-1-deoxy-D-ribitol chloride, which, while also producing their respective anhydro products, demonstrate that the D-arabinitol scaffold is a particularly reliable and high-yielding substrate for this transformation [1]. The stereochemical integrity is maintained, underscoring the value of the D-arabino configuration for generating complex chiral building blocks.

Synthetic conversion
Head-to-head
95–100% yield to 1-amino-2,5-anhydro-D-arabinitol with retained stereochemistry
Predictable, high-yield route for chiral tetrahydrofuran building blocks.
Anhydrous HF/formic acid; method transfer requires review.
Synthetic Intermediate Stereospecificity Tetrahydrofuran Chemical Synthesis

DAB Application Scenarios


α-Mannosidase Inhibition in Glycobiology & Cancer Research

Procure 1-amino-1-deoxy-D-arabinitol when a selective inhibitor of α-mannosidase (Ki = 0.75 µM) is required, and where off-target inhibition of α-glucosidase (Ki > 400 µM) must be avoided . This selectivity profile makes it a suitable tool compound for investigating α-mannosidase-specific roles in glycoprotein maturation, lysosomal storage disorders, and the metastatic cascade, where broader-spectrum iminosugars like deoxynojirimycin would introduce confounding biological effects .

Synthesis of Chiral Tetrahydrofuran Derivatives

1-Amino-1-deoxy-D-arabinitol (as its hydrochloride salt) is the preferred starting material for the stereospecific synthesis of 1-amino-2,5-anhydro-1-deoxy-D-arabinitol, a valuable chiral synthon . The reaction proceeds in anhydrous HF with formic acid, yielding the anhydro product in 95-100% yield with complete retention of stereochemistry . This high-yielding, predictable transformation supports cost-effective production of complex intermediates for medicinal chemistry and natural product synthesis.

GMII-Targeted Probes for Metastatic Cancer

As demonstrated by its derived nitrogen analog, which inhibits Drosophila Golgi mannosidase II (dGMII) with an IC50 of 0.3 mM, 1-amino-1-deoxy-D-arabinitol serves as a validated precursor for building chemical probes targeting GMII . GMII inhibition is a recognized strategy for controlling metastatic cancer . Researchers seeking to develop novel GMII inhibitors should prioritize the D-arabinitol scaffold over other aminopentitols (e.g., D-ribitol, D-xylitol), as these have no documented activity in this critical pathway.

Application
Selection Property
Validation Focus
α-Mannosidase inhibition in glycobiology
Mannosidase selectivity review
Verify α-mannosidase vs. α-glucosidase endpoint in target assay
Chiral tetrahydrofuran synthesis
Stereochemical control
Confirm anhydro product yield and enantiomeric purity
GMII-targeted probe development
Scaffold activity baseline
Evaluate dGMII response in model system; benchmark against reported IC50
Quote Request

Request a Quote for 1-Amino-1-deoxy-d-arabinitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.